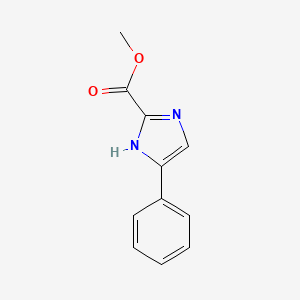

methyl 5-phenyl-1H-imidazole-2-carboxylate

Descripción general

Descripción

Methyl 5-phenyl-1H-imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. The presence of both nitrogen atoms in the imidazole ring and the ester functional group in the compound makes it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-phenyl-1H-imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylglyoxal with methylamine and formic acid, followed by cyclization to form the imidazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Análisis De Reacciones Químicas

Oxidation Reactions

The ester group and imidazole ring undergo oxidation under specific conditions:

-

Key Insight : The patent US5117004A demonstrates that CO₂ under high-pressure conditions selectively carboxylates the imidazole ring at the C2 position, bypassing competing carboxylation at C4/C5 .

Reduction Reactions

The ester group is susceptible to reduction, yielding alcohols or amines:

-

Note : LiAlH₄ achieves complete reduction, while NaBH₄ may require prolonged reaction times for full conversion.

Nucleophilic Substitution at the Ester Group

Electrophilic Substitution at the Imidazole Ring

The N1-H position is highly reactive toward electrophiles:

Cyclization and Ring-Opening Reactions

The compound participates in cycloaddition and ring-forming reactions:

Friedel-Crafts and Aromatic Substitution

| Reagent/Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| LDA (lithium diisopropylamide), Electrophile (e.g., I₂) | Ortho-substituted derivatives | Directed metalation at the phenyl ring. |

Coordination Chemistry

The imidazole nitrogen and ester carbonyl group act as ligands for metal complexes:

| Metal Salt | Complex | Application | Reference |

|---|---|---|---|

| Cu(II) acetate | Cu(II)-imidazole carboxylate complex | Catalytic applications in oxidation. | |

| Li⁺ ions | Lithium-imidazole carboxylate adducts | Electrolyte components in batteries. |

Critical Analysis of Reaction Pathways

-

Steric and Electronic Effects : The phenyl group at C5 sterically hinders reactions at C4, while the electron-withdrawing ester group deactivates the imidazole ring toward electrophiles .

-

Regioselectivity : Oxidation with CO₂ under pressure favors carboxylation at C2 over C4/C5 due to transition-state stabilization by the ester group .

-

Catalytic Influence : Rhodium catalysts enable cycloaddition reactions with isocyanides, forming polysubstituted imidazoles .

Aplicaciones Científicas De Investigación

Reaction Types

The compound undergoes various chemical reactions, including:

- Oxidation : Leading to imidazole derivatives.

- Reduction : Forming reduced imidazole compounds.

- Substitution : The ester group can participate in nucleophilic substitution reactions.

Chemistry

Methyl 5-phenyl-1H-imidazole-2-carboxylate serves as a building block for synthesizing more complex molecules, contributing to the development of new chemical entities.

Antimicrobial Properties

Research indicates significant antimicrobial activity against various pathogens:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 20 |

| P. aeruginosa | 22 |

| B. subtilis | 22 |

| C. albicans | 19 |

These results suggest its potential as an alternative therapeutic agent against resistant strains .

Anticancer Activity

Studies show that this compound exhibits anticancer properties by inhibiting key cancer cell lines. For example, compounds with similar structures have demonstrated inhibition rates exceeding 50% against various cancer cell lines .

HIV Integrase Inhibition

A notable study demonstrated that this compound could inhibit HIV integrase effectively, achieving up to 89% inhibition in certain derivatives. This positions it as a promising lead compound for antiretroviral therapy .

Antibacterial Activity Assessment

In comparative studies involving various imidazole derivatives, this compound was among those showing significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Mecanismo De Acción

The mechanism of action of methyl 5-phenyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The ester group can also undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-phenyl-1H-imidazole-2-carboxylate

- Ethyl 5-phenyl-1H-imidazole-2-carboxylate

- Methyl 5-(4-methylphenyl)-1H-imidazole-2-carboxylate

Uniqueness

Methyl 5-phenyl-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 5-position and the ester group at the 2-position of the imidazole ring differentiates it from other similar compounds, making it valuable for targeted applications in research and industry.

Actividad Biológica

Methyl 5-phenyl-1H-imidazole-2-carboxylate (CAS 222991-37-9) is a compound belonging to the imidazole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

This compound has the following chemical formula: with a molecular weight of approximately 202.213 g/mol . The compound features an imidazole ring, which is known for its ability to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in critical biological processes, such as HIV integrase (IN), by disrupting the IN-LEDGF/p75 interaction, which is crucial for viral replication .

- Hydrolysis : The ester group can undergo hydrolysis, releasing active intermediates that exert biological effects.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Various studies have reported its effectiveness against a range of pathogens:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 20 |

| P. aeruginosa | 22 |

| B. subtilis | 22 |

| C. albicans | 19 |

The data indicates that the compound's antimicrobial effects are comparable to established antibiotics, showcasing its potential as a therapeutic agent against resistant strains .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. A study evaluated its inhibitory effects on cancer cell lines, revealing promising results:

- Inhibition Rates : Compounds with similar structures exhibited inhibition rates exceeding 50% against various cancer cell lines, suggesting that this compound could be a viable candidate for further development in cancer therapy .

Case Studies

- HIV Integrase Inhibition : A study focused on the compound's ability to inhibit HIV integrase demonstrated that it could disrupt the interaction between IN and LEDGF/p75, achieving up to 89% inhibition in certain derivatives . This positions it as a potential lead compound for developing new antiretroviral therapies.

- Antibacterial Activity Assessment : In a comparative study involving various imidazole derivatives, this compound was among those showing significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Propiedades

IUPAC Name |

methyl 5-phenyl-1H-imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)10-12-7-9(13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQZAOUFVJUSHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442406 | |

| Record name | methyl 5-phenyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222991-37-9 | |

| Record name | methyl 5-phenyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.